6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione
Description
Chemical Structure and Properties 6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione is a pyrimidine dione derivative with a benzyl group at position 1, an amino group at position 6, and a tetrahydrofuran-2-ylmethyl amino substituent at position 5. Its molecular formula is C₁₄H₁₈N₄O₃, with a molecular weight of 290.32 g/mol and an XLogP3 value of 0.6, indicating moderate lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-benzyl-5-(oxolan-2-ylmethylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10,17H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLKCGNIXRBJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione, with the chemical formula and CAS Number 728898-91-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with an amino group and a benzyl group, as well as a tetrahydrofuran moiety. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with a similar structure to 6-amino-1-benzyl derivatives often exhibit various biological activities, including antiviral, anticancer, and enzyme inhibition properties. The following sections summarize key findings related to its biological activity.
Antiviral Activity
A study conducted on similar pyrimidine derivatives highlighted their potential as antiviral agents against HIV. The analogues demonstrated significant cytoprotection without notable cytotoxicity at concentrations around 10 μM. Specifically, compounds with a benzyl group showed maximal cytoprotection (92–100%) in viral cytopathic effect assays, indicating strong antiviral properties .
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes such as dihydrofolate reductase (DHFR) and various kinases. The SAR studies indicate that modifications to the benzyl and amino substituents can enhance or diminish inhibitory activity. For instance, small aliphatic amine substitutions were found to confer excellent antiviral activity without cytotoxic effects .
Case Studies
- Antiviral Screening : In a viral cytopathic effect assay against HIV-1IIIB in CEM-SS cells, selected compounds were evaluated for their ability to reduce cytopathic effects. Notably, compounds with specific substitutions on the C5 carboxamide exhibited high levels of inhibition (IC50 values ranging from 21–230 nM) while maintaining cell viability above 87% .
- Kinase Activity : A series of pyrimidine derivatives were tested for kinase inhibition. The results indicated that certain modifications could enhance selectivity towards specific kinases involved in cancer pathways. For example, compounds with bulky substituents at the N6 position showed promising inhibitory activity against tyrosine kinases .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that:
- Benzyl Group : Essential for maintaining high antiviral activity; replacement with smaller groups often leads to loss of efficacy.
- Amino Substituents : The presence of an amino group at C6 is critical for biological activity; modifications can significantly alter potency.
- Tetrahydrofuran Moiety : This structural feature may enhance solubility and bioavailability, contributing to overall efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Studies have shown that 6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione can inhibit tumor growth in various cancer cell lines. A notable study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate cytokine production could be beneficial in conditions such as rheumatoid arthritis .
Case Study: Breast Cancer Research
A detailed case study focused on the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell viability. The study utilized various assays (MTT assay, flow cytometry) to confirm its efficacy in promoting apoptosis .
Toxicological Studies
Assessing the safety profile is vital for any new therapeutic agent. Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety and toxicity parameters. Current data suggest low acute toxicity levels; however, chronic exposure effects remain to be evaluated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Substituent at Position 5: The tetrahydrofuran-2-ylmethylamino group in the target compound introduces a cyclic ether, which may improve metabolic stability and bioavailability compared to linear substituents (e.g., ethylamino in NWL) . Nitroso groups (Compound 24) are reactive intermediates but may limit stability under physiological conditions .
Biological Activity: Imidazolidinone derivatives like IM-7 exhibit cardiovascular activity, suggesting that the dione core is a pharmacophore for bioactivity. However, pyrimidine diones (e.g., the target compound) may offer better selectivity due to their distinct electronic profiles . Benzylamino substituents (e.g., CAS 671191-99-4) are associated with CNS activity, while bulkier groups like THF may target peripheral tissues .
Synthetic Accessibility: Nitrosation (Compound 24) and Strecker synthesis (IM-7) are common routes for dione derivatives . The THF-containing compound likely requires specialized coupling reagents for the THF-methylamino group, which may affect scalability .
Physicochemical Properties: The target compound’s XLogP3 = 0.6 balances lipophilicity and hydrophilicity, making it more drug-like than analogues with polar groups (e.g., hydroxypropylamino) or highly lipophilic substituents (e.g., benzyl) .
Pharmacological Potential
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, coupling 1-benzyl-5-aminouracil derivatives with tetrahydrofuran-2-ylmethylamine under reflux in aprotic solvents (e.g., DMF or THF) using carbodiimide-based coupling agents. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to achieve >95% purity. Characterization should include LC-MS for molecular weight confirmation and NMR for structural validation .
Q. How can the purity of this compound be validated in laboratory settings?
- Methodological Answer : Purity assessment requires orthogonal techniques:
- HPLC/LC-MS : To quantify impurities using a C18 column and acetonitrile/water mobile phase.
- 1H/13C NMR : To verify absence of extraneous peaks, particularly in the aromatic (6.5–8.0 ppm) and amine (1.5–3.0 ppm) regions.
- Elemental Analysis : To confirm C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What computational methods are suitable for optimizing reaction pathways in its synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction intermediates and transition states. Tools like Gaussian or ORCA enable energy profiling to identify rate-limiting steps. Molecular dynamics simulations (e.g., using GROMACS) further predict solvent effects on reaction kinetics .
Q. How do structural conformations influence its bioactivity, particularly in enzyme inhibition studies?
- Methodological Answer : X-ray crystallography (e.g., single-crystal analysis at 293 K) reveals non-planar pyrimidine ring geometry, with dihedral angles between aromatic and heterocyclic moieties influencing binding to enzyme active sites. For example, deviations >30° from planarity reduce steric hindrance in kinase inhibition assays .
Q. How can researchers address contradictory data in solubility studies across different solvents?
- Methodological Answer : Use Hansen solubility parameters (HSPs) to correlate solvent polarity (δD, δP, δH) with experimental solubility. For instance, discrepancies in DMSO vs. water solubility may arise from hydrogen-bonding capacity (δH ≈ 18 MPa¹/² for DMSO vs. 42 MPa¹/² for water). Statistical tools like PCA can resolve outliers in datasets .
Q. What reactor design considerations are critical for scaled-up synthesis of this compound?
- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C or enzyme-based systems) enhance yield reproducibility. Key parameters include:
- Residence Time : Optimized via CFD modeling to prevent intermediate degradation.
- Temperature Control : Jacketed reactors with PID controllers maintain ±1°C accuracy.
- Mixing Efficiency : High-shear impellers for viscous reaction mixtures .
Q. How does the bioactivity of this compound compare to structural analogs like 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine?
- Methodological Answer : SAR studies show that substituents on the pyrimidine ring (e.g., benzyl vs. methoxyphenyl) modulate target affinity. For example, the tetrahydrofuran-2-ylmethyl group enhances lipophilicity (logP ≈ 2.1 vs. 1.5 for methoxyphenyl analogs), improving blood-brain barrier penetration in neuropharmacological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
